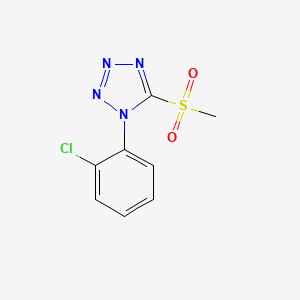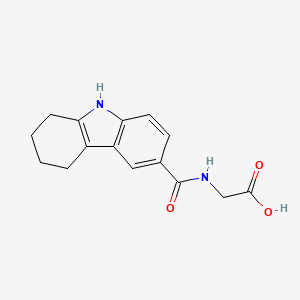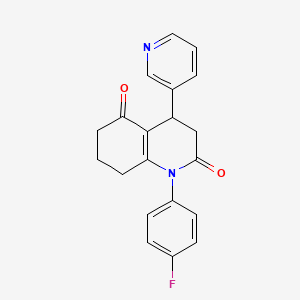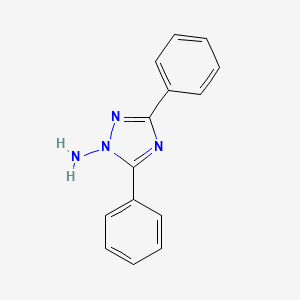
4,4'-(Piperazine-1,4-diyldimethanediyl)bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL is a complex organic compound characterized by its unique structure, which includes a piperazine ring and multiple methyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL typically involves multiple steps, starting from simpler organic molecules. One common approach is the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol . This method involves the use of a phase transfer catalyst to facilitate the reaction between 4-hydroxy-3,5-dimethylbenzyl alcohol and other reactants under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymerization reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to specific proteins or enzymes. The piperazine ring can also interact with biological membranes, affecting the compound’s distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzaldehyde
- 4-Hydroxy-3,5-dimethylbenzonitrile
- 4,4’-Isopropylidenebis(2,6-dimethylphenol)
Uniqueness
Compared to these similar compounds, 4-{[4-(4-HYDROXY-3,5-DIMETHYLBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHYLPHENOL is unique due to the presence of the piperazine ring and the specific arrangement of hydroxyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H30N2O2 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-3,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C22H30N2O2/c1-15-9-19(10-16(2)21(15)25)13-23-5-7-24(8-6-23)14-20-11-17(3)22(26)18(4)12-20/h9-12,25-26H,5-8,13-14H2,1-4H3 |
InChI Key |
KHOSGZKQMJLJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCN(CC2)CC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11085292.png)
![N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide](/img/structure/B11085303.png)
![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)



![4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid](/img/structure/B11085341.png)
![methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11085345.png)

![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11085359.png)
![2-[(3-ethoxypropyl)amino]-7-phenyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B11085364.png)
![Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11085368.png)
